molecular formula C10H13NO3 B3222452 Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate CAS No. 1213358-74-7

Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate

Cat. No. B3222452
CAS RN: 1213358-74-7
M. Wt: 195.21
InChI Key: KKARUQMLVLNEAR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl benzoate is an organic compound. It is an ester with the chemical formula C6H5COOCH3 . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .


Synthesis Analysis

Methyl benzoate is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid . The reaction involves initial protonation of the carboxyl group, attack by the nucleophilic hydroxyl, a proton transfer, and loss of water followed by loss of the catalyzing proton to give the ester .


Molecular Structure Analysis

The structure of methyl benzoate is C6H5−C(=O)−O−CH3 . It is sometimes abbreviated as PhCO2Me, where Ph and Me are phenyl and methyl, respectively .


Chemical Reactions Analysis

Methyl benzoate reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .


Physical And Chemical Properties Analysis

Methyl benzoate has a melting point of -12°C and a boiling point of 198-199°C . It has a density of 1.0837 g/cm3 . The flash point is 77°C .

Mechanism of Action

While the mechanism of action for “Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate” is not available, a similar compound, benzyl benzoate, exerts toxic effects on the nervous system of the parasite, resulting in its death .

Safety and Hazards

Methyl benzoate is classified as a combustible liquid. It is harmful if swallowed and harmful to aquatic life . It is irritating to the eyes, nose, throat, upper respiratory tract, and skin .

Future Directions

As for future directions, while specific information on “Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate” is not available, methyl benzoate and similar compounds continue to be of interest in various fields, including organic chemistry, medicinal chemistry, and environmental science .

properties

IUPAC Name

methyl 3-[(1S)-1-amino-2-hydroxyethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12/h2-5,9,12H,6,11H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKARUQMLVLNEAR-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-((1S)-1-amino-2-hydroxyethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.